Ethenol, 2,2-bis(2,4,6-trimethylphenyl)-
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Overview
Description
Ethenol, 2,2-bis(2,4,6-trimethylphenyl)- is an organic compound with the molecular formula C20H24O and a molecular weight of 280.4040 It is characterized by the presence of two 2,4,6-trimethylphenyl groups attached to an ethenol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethenol, 2,2-bis(2,4,6-trimethylphenyl)- typically involves the reaction of 2,4,6-trimethylphenylmagnesium bromide with acetaldehyde. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The product is then purified through recrystallization or chromatography to obtain the desired compound .
Industrial Production Methods
While specific industrial production methods for Ethenol, 2,2-bis(2,4,6-trimethylphenyl)- are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethenol, 2,2-bis(2,4,6-trimethylphenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ethenol group to an ethane group.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of ethane derivatives.
Substitution: Formation of brominated or nitrated phenyl derivatives.
Scientific Research Applications
Ethenol, 2,2-bis(2,4,6-trimethylphenyl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of Ethenol, 2,2-bis(2,4,6-trimethylphenyl)- involves its interaction with specific molecular targets. The compound can form hydrogen bonds and π-π interactions with various biomolecules, influencing their structure and function. These interactions can modulate biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Ethenol, 2-phenyl-1,2-bis(2,4,6-trimethylphenyl)-: Similar structure but with an additional phenyl group.
Bis(2,4,6-trimethylphenyl) diselenide: Contains selenium atoms instead of oxygen.
Uniqueness
Ethenol, 2,2-bis(2,4,6-trimethylphenyl)- is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its steric hindrance and electronic effects make it a valuable compound for various applications in research and industry .
Properties
CAS No. |
54288-04-9 |
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Molecular Formula |
C20H24O |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
2,2-bis(2,4,6-trimethylphenyl)ethenol |
InChI |
InChI=1S/C20H24O/c1-12-7-14(3)19(15(4)8-12)18(11-21)20-16(5)9-13(2)10-17(20)6/h7-11,21H,1-6H3 |
InChI Key |
ZEWSRGXZSLAREL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=CO)C2=C(C=C(C=C2C)C)C)C |
Origin of Product |
United States |
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